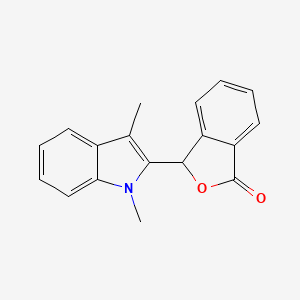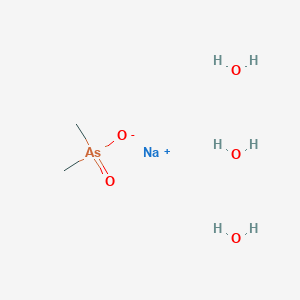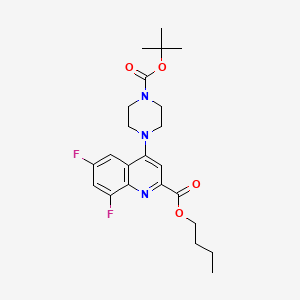
2-Bromo-4,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, which make it a valuable building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4,5-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to moderate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,5-difluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 4,5-difluoropyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), and bases (e.g., NaH, K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products:
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl and styrene derivatives.
Reduction Reactions: 4,5-difluoropyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-difluoropyridine is primarily based on its ability to undergo various chemical transformations. The bromine and fluorine atoms on the pyridine ring influence the compound’s reactivity and interaction with other molecules. The electron-withdrawing nature of the fluorine atoms reduces the basicity of the pyridine ring, making it less reactive towards nucleophiles. The bromine atom, on the other hand, serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-3,5-difluoropyridine
Comparison: 2-Bromo-4,5-difluoropyridine is unique due to the presence of two fluorine atoms at the 4 and 5 positions of the pyridine ring. This structural feature imparts distinct electronic properties to the compound, influencing its reactivity and interactions. Compared to other similar compounds, this compound exhibits lower basicity and different reactivity patterns, making it suitable for specific synthetic applications.
Eigenschaften
IUPAC Name |
2-bromo-4,5-difluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNCLKCCOACQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 8-oxo-2,4,6,7,11-pentaazatricyclo[7.4.0.0{3,7}]trideca-1(9),3,5-triene-11-carboxylate](/img/structure/B7889428.png)
![3-[3-(cyclohexylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl]propanoic acid](/img/structure/B7889440.png)
![3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid](/img/structure/B7889447.png)




![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B7889484.png)


![2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B7889523.png)

